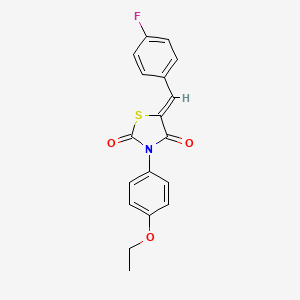
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
説明
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as EFZDT, is a compound that has gained considerable attention in the scientific research community due to its potential therapeutic applications. EFZDT belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
科学的研究の応用
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has shown potential therapeutic applications in various scientific research fields. It has been studied for its antidiabetic, anti-inflammatory, and anticancer properties. This compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. This compound has been shown to bind to PPARγ and modulate its activity, leading to improved insulin sensitivity and glucose uptake. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetic animal models. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. This compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and treatment duration for this compound.
将来の方向性
There are several future directions for the study of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is the development of this compound as a therapeutic agent for the treatment of diabetes. More studies are needed to determine the optimal dosage and treatment duration for this compound in diabetic animal models. Additionally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials. Another potential direction is the study of this compound as an anticancer agent. More studies are needed to determine the mechanism of action of this compound in cancer cells and to evaluate its safety and efficacy in animal models and humans. Finally, this compound can be further studied for its anti-inflammatory properties, as it has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S/c1-2-23-15-9-7-14(8-10-15)20-17(21)16(24-18(20)22)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKOYZPPPKAOJM-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



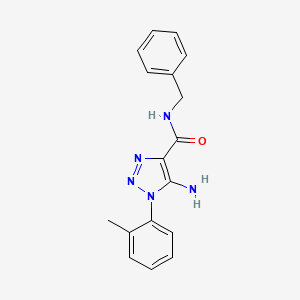
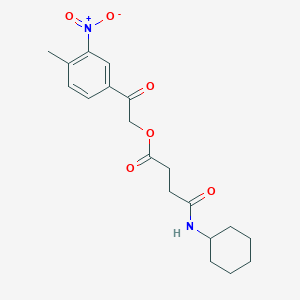
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4689487.png)
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4689493.png)

![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4689504.png)
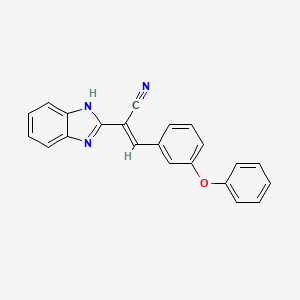
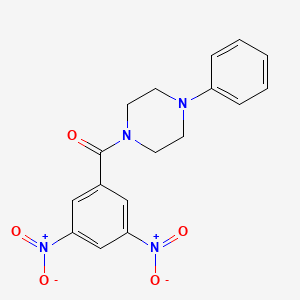
![1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4689533.png)
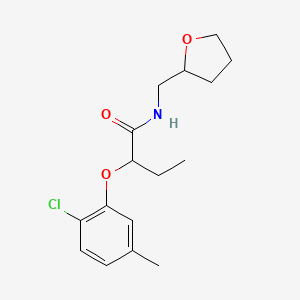
![2-(2-bromo-4-{[(3-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4689548.png)
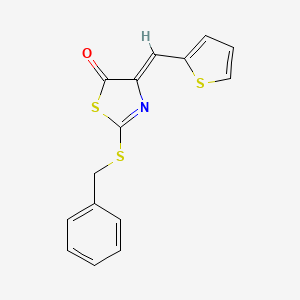
![4-{2-[(benzylamino)carbonothioyl]hydrazino}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4689567.png)